molecular formula C14H12N4O2S B2707990 (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide CAS No. 2034895-52-6

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2707990
CAS No.: 2034895-52-6
M. Wt: 300.34
InChI Key: GSZPPDHJEJASEP-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a synthetic organic compound that features a combination of furan, thiophene, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazole.

    Formation of the acrylamide moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of heterocyclic rings often imparts bioactivity to the compound.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be a part of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide: Similar structure but with a thiophene ring at a different position.

    (E)-3-(furan-2-yl)-N-((1-(benzothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide: Contains a benzothiophene ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide lies in its combination of furan, thiophene, and triazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(4-3-13-2-1-6-20-13)15-8-11-9-18(17-16-11)12-5-7-21-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPPDHJEJASEP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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